2,5-Dichlorobenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

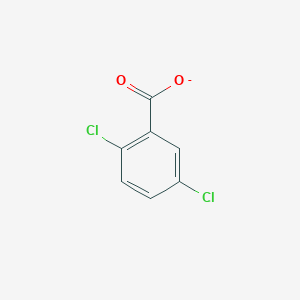

2,5-Dichlorobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C7H3Cl2O2- and its molecular weight is 190 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Identity and Properties

2,5-Dichlorobenzoate is a derivative of benzoic acid where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring. Its chemical structure significantly influences its reactivity and applications in various fields.

Agricultural Applications

Plant Growth Regulator:

this compound is utilized as a plant growth regulator. It promotes growth in various crops by modulating hormonal pathways. Studies have shown that it can enhance root development and overall biomass in certain plant species .

Herbicide Synthesis:

It serves as an intermediate in the synthesis of herbicides such as chloramben and dinoben. These herbicides are effective in controlling weed populations without adversely affecting crop yields .

Environmental Applications

Biodegradation Studies:

Research has demonstrated that this compound can be biodegraded by specific bacterial strains, such as Pseudomonas fluorescens. This capability is significant for bioremediation efforts aimed at cleaning up contaminated soils and waters .

Soil Microbial Activity:

The presence of this compound has been linked to increased survival rates of beneficial soil bacteria, which play a crucial role in nutrient cycling and plant health .

Scientific Research Applications

Biochemical Pathway Modulation:

Studies indicate that this compound can influence key biochemical pathways by modulating enzyme activities involved in metabolic processes. This property makes it valuable for research into metabolic engineering and synthetic biology .

Antimicrobial Activity:

Research has highlighted the antimicrobial properties of this compound, showing effective inhibition against various pathogens including Methicillin-resistant Staphylococcus aureus (MRSA). Its minimal inhibitory concentrations are comparable to known antibiotics .

Toxicological Studies

Toxicity Assessments:

Toxicological studies have assessed the effects of this compound on various organisms. It has been found to exhibit moderate toxicity to fish and limited toxicity to mammals. Understanding its toxicological profile is essential for safe application in agriculture and industry .

Data Tables

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Agricultural | Plant growth regulator | Enhances root development and biomass |

| Herbicide Synthesis | Intermediate for chloramben and dinoben | Effective weed control without harming crops |

| Environmental | Biodegradation | Degraded by Pseudomonas fluorescens |

| Scientific Research | Modulation of biochemical pathways | Influences enzyme activities |

| Antimicrobial Activity | Inhibition of pathogens | Effective against MRSA with MICs comparable to antibiotics |

| Toxicological Studies | Toxicity assessments | Moderate toxicity to fish; limited mammalian toxicity |

Case Studies

-

Biodegradation Study :

- A study conducted by Crowley et al. explored the biodegradation of this compound by a bioluminescent strain of Pseudomonas fluorescens. The findings indicated that this strain could efficiently degrade the compound under laboratory conditions, suggesting potential applications in bioremediation strategies .

-

Antimicrobial Research :

- Another research effort investigated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibitory effects on MRSA, highlighting its potential as an alternative antimicrobial agent.

属性

分子式 |

C7H3Cl2O2- |

|---|---|

分子量 |

190 g/mol |

IUPAC 名称 |

2,5-dichlorobenzoate |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)/p-1 |

InChI 键 |

QVTQYSFCFOGITD-UHFFFAOYSA-M |

规范 SMILES |

C1=CC(=C(C=C1Cl)C(=O)[O-])Cl |

同义词 |

2,5-dichlorobenzoate 2,5-dichlorobenzoate sodium 2,5-dichlorobenzoic acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。